S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate
Description
Properties
CAS No. |
3848-15-5 |
|---|---|
Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]propane |
InChI |
InChI=1S/C5H12N2O3S2/c1-4(2)7-5(6)3-11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
InChI Key |
XAEPKMYSRZWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-(isopropylamino)ethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps :
Preparation of 2-(isopropylamino)ethanethiol: This intermediate is synthesized by reacting isopropylamine with 2-chloroethanol.
Reaction with Thiosulfuric Acid: The intermediate is then reacted with thiosulfuric acid under controlled temperature and pH conditions to yield this compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiosulfates
Scientific Research Applications
S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as a sulfur donor in cyanide poisoning treatment.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate involves its role as a sulfur donor. In biological systems, it can donate sulfur atoms to various molecular targets, facilitating the detoxification of harmful substances such as cyanide. The compound interacts with molecular pathways involved in sulfur metabolism, contributing to its therapeutic effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents or cyclic moieties:
Structural and Functional Differences
Core Backbone Variations: The target compound and its bicycloheptyl analog (CAS 90379-42-3) share a thiosulfate-ethylimino scaffold but differ in the substituent at the amino group. The bicyclic terpene moiety in the analog likely enhances lipophilicity, impacting membrane permeability compared to the simpler isopropylamino group .
Reactivity and Stability :
- Thiodiglycol (CAS 111-48-8), while structurally simpler, lacks the thiosulfate group, rendering it less reactive in redox or nucleophilic substitution reactions compared to the target compound .
- The presence of the thiosulfate group (S–SO₃⁻) in the target molecule and its analogs suggests susceptibility to hydrolysis or enzymatic cleavage, a property exploited in prodrug designs.
Pharmacological Implications :
- Substitutions like the bromopyridyl group () may confer selectivity toward enzymes or receptors, whereas the bicyclic terpene moiety () could enhance CNS penetration due to increased lipophilicity.
- Thiodiglycol’s simplicity limits its therapeutic utility but highlights the importance of the thiosulfate group in modulating bioactivity .
Physicochemical Properties
Biological Activity
S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate (often referred to as STS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms, and implications based on recent research findings.
Overview of this compound
This compound is a thiosulfate derivative known for its role in various biological processes. It is particularly noted for its ability to release hydrogen sulfide (H₂S), a gasotransmitter with significant physiological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₄N₂S₂ |
| Molecular Weight | 162.30 g/mol |
| CAS Number | 103427-76-5 |
The biological activity of STS primarily revolves around its ability to modulate cellular signaling pathways through the release of H₂S. H₂S is known to interact with various molecular targets, including:
- Enzymes : H₂S can inhibit or activate enzymes involved in cellular metabolism.
- Receptors : It interacts with receptors that regulate vascular tone and neurotransmission.
- Transcription Factors : H₂S influences the expression of genes associated with oxidative stress and inflammation.
Key Biological Effects
- Antioxidant Activity : STS has been shown to reduce reactive oxygen species (ROS) levels in cells, providing cytoprotection against oxidative stress .
- Pro-Angiogenic Properties : Research indicates that STS promotes angiogenesis, particularly in hypoxic conditions, by enhancing the expression of vascular endothelial growth factor (VEGF) .
- Metabolic Regulation : STS influences cellular metabolism by shifting energy production from glycolysis to mitochondrial respiration, enhancing overall bioenergetics in cells exposed to hypoxic environments .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of STS in various conditions:
- Hypoxia-Induced Conditions : In a study involving endothelial cells exposed to cobalt chloride (CoCl₂), STS demonstrated significant improvements in mitochondrial function and reduced ATP levels compared to non-treated controls, suggesting its role in metabolic adaptation during hypoxia .
- Cancer Research : The compound's ability to modulate redox states has led researchers to explore its potential in cancer treatment, where oxidative stress plays a critical role. Low concentrations of H₂S produced by STS have been linked to cytoprotection in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of STS, it is essential to compare it with other thiosulfate derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Sodium Thiosulfate | Antioxidant, cytoprotective | Widely used in clinical settings |
| This compound | Pro-angiogenic, metabolic regulator | Enhanced H₂S release and specific targeting |
Q & A
What are the established synthetic methodologies for S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate, and how can reaction parameters be optimized for higher yields?
Level : Basic
Methodological Answer :
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous thiosulfate derivatives are synthesized by reacting aminoethyl intermediates with thiosulfate precursors under acidic reflux conditions. Evidence from similar compounds (e.g., Scheme 2 in ) suggests using acetic acid as a catalyst, refluxing for 3–5 hours, and optimizing molar ratios (e.g., 1.1:1 ratio of aldehyde to amine precursors). Purification via column chromatography or recrystallization improves yield. Key parameters include:
- Temperature : Reflux (~100–120°C) ensures complete imine formation.
- pH : Mildly acidic conditions (pH 4–6) stabilize the thiosulfate moiety.
- Reagent Purity : Use freshly prepared sodium thiosulfate to avoid oxidation artifacts .
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the imino and isopropylamino groups. The thiosulfate (-SO) moiety can be confirmed via S NMR or IR absorption at 990–1010 cm (S=O stretching) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 255.1 for CHNOS).
- Titration : Iodometric titration ( ) quantifies free thiosulfate by reacting with iodine and back-titrating with standardized NaSO .
How does the reactivity of this compound with biological thiols inform its potential applications in cellular redox studies?
Level : Advanced
Methodological Answer :
The compound’s thiosulfate group can undergo thiol-disulfide exchange reactions with cysteine residues or glutathione (GSH). Experimental design should include:
- Kinetic Assays : Monitor reaction rates with Ellman’s reagent (DTNB) to quantify free thiols.
- Redox Profiling : Use LC-MS to identify adducts formed with GSH or thioredoxin.
- Cellular Models : Engineered bacterial thiosulfate sensors (e.g., ) can track intracellular redox dynamics in real time .
What experimental strategies can resolve discrepancies in reported stability profiles of this compound under varying pH and temperature conditions?
Level : Advanced
Methodological Answer :
Contradictions in stability data may arise from hydrolysis or oxidation. To address this:
- Controlled Degradation Studies :
- Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., benzilic acid derivatives in ) to identify moiety-specific trends .
In mechanistic studies, how does the compound's thiosulfate moiety influence its interaction with transition metal ions in catalytic systems?
Level : Advanced
Methodological Answer :
The thiosulfate group acts as a ligand, forming complexes with metals like Cu or Fe. Methodological approaches include:
- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts during metal binding (e.g., charge-transfer bands at 300–400 nm).
- X-ray Crystallography : Resolve coordination geometry in metal-thiosulfate complexes.
- Kinetic Profiling : Use stopped-flow techniques to measure electron-transfer rates in redox-active systems (e.g., iodine-clock reaction analogs in ) .
How can researchers design experiments to elucidate the tautomeric equilibrium of the imino group in this compound?
Level : Advanced
Methodological Answer :
The imino group (C=NH) may tautomerize to an amino form (C-NH). Experimental strategies include:
- Variable-Temperature NMR : Observe chemical shift changes in H NMR (e.g., NH proton resonance broadening at elevated temperatures).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability and transition states.
- Isotopic Labeling : Use N-labeled compounds to track proton transfer via H-N HMBC spectra .
What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
Level : Advanced
Methodological Answer :
Common impurities include sulfite (SO) and disulfides. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
